3-Methylene-piperidine
Description
Contextualization within Nitrogen-Containing Heterocycles and Exocyclic Olefins
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. nih.govmdpi.comnih.govnih.gov Among these, the piperidine (B6355638) ring is one of the most prevalent structural motifs. nih.govresearchgate.netscbt.com The introduction of an exocyclic methylene (B1212753) group at the 3-position of the piperidine ring, creating 3-methylene-piperidine, imparts unique reactivity and conformational properties to the molecule. This feature positions it at the intersection of two important classes of organic compounds: nitrogen heterocycles and exocyclic olefins.
Exocyclic olefins are known for their utility in a variety of chemical transformations, including cycloadditions, hydrogenations, and other addition reactions. The presence of this reactive moiety within the piperidine framework allows for the diastereoselective functionalization of the heterocyclic ring, providing access to a diverse range of substituted piperidine derivatives. acs.org
Retrosynthetic Analysis and Strategic Importance of the this compound Skeleton
From a retrosynthetic perspective, the this compound skeleton is a valuable synthon for the construction of more complex, polycyclic systems. acs.org Its strategic importance lies in its ability to serve as a precursor to a variety of functionalized piperidines. For instance, the exocyclic double bond can be readily transformed into various functional groups, or it can participate in ring-forming reactions to construct fused or spirocyclic systems.
Several synthetic strategies have been developed to access the this compound core. These approaches often involve the manipulation of pre-existing piperidine rings or the cyclization of acyclic precursors. organic-chemistry.org For example, a Wittig olefination of a corresponding 3-piperidone derivative can furnish the exocyclic methylene group. acs.org Another approach involves the intramolecular cyclization of appropriately functionalized acyclic amines. nih.gov The development of stereoselective methods to synthesize chiral this compound derivatives is an area of active research, as the stereochemistry of piperidine-containing molecules is often crucial for their biological activity. thieme-connect.com
Overview of Research Trajectories in Methylene-Piperidine Chemistry
Current research involving this compound and its derivatives is multifaceted. A significant focus is on the development of novel synthetic methodologies to access this scaffold with high efficiency and stereocontrol. nih.gov This includes the exploration of new catalytic systems and reaction conditions.
Another major research trajectory is the application of this compound as a key intermediate in the total synthesis of natural products and complex bioactive molecules. nih.gov The unique reactivity of the exocyclic olefin makes it an attractive handle for introducing further molecular complexity.
Furthermore, there is considerable interest in the medicinal chemistry applications of this compound derivatives. Researchers are exploring how the incorporation of this motif into larger molecules can influence their pharmacological properties. nih.gov This includes the design and synthesis of novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
15031-81-9 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-methylidenepiperidine |
InChI |
InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2 |
InChI Key |
DMICIZVPSKKBDO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCNC1 |
Origin of Product |
United States |
Stereoselective Synthesis of Enantio and Diastereomerically Enriched 3 Methylene Piperidine Scaffolds
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ru.nlscispace.com After the desired stereocenter is established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral piperidines.
One notable example involves the use of chiral N-acylhydrazones as radical acceptors. nih.gov This method allows for stereocontrolled carbon-carbon bond formation. nih.gov Another powerful approach utilizes chiral sulfinimines, derived from tert-butanesulfinamide. researchgate.netthieme-connect.com These auxiliaries activate the C=N bond for nucleophilic addition and stabilize the resulting product against epimerization. thieme-connect.com For instance, the addition of N-sulfinyl metalloenamines to α,β-unsaturated ketones has been shown to produce N-sulfinylamino ketones, which can be subsequently cyclized to form 2,4,6-trialkyl-substituted piperidines in a stereoselective manner. thieme-connect.com
Carbohydrate-derived auxiliaries have also proven valuable. ru.nlthieme-connect.com For example, D-galactosylamine can be used to direct the stereochemical outcome of Mannich-Michael condensation reactions, leading to a variety of chiral piperidine (B6355638) derivatives. scispace.com The choice of carbohydrate can even allow for the synthesis of either enantiomeric series of the target piperidine. ru.nl For instance, D-arabinosylamine, which is a pseudo-enantiomer of D-galactosylamine, can be used to obtain the opposite enantiomer of the product. ru.nl
The general principle of these approaches is illustrated in the table below, which summarizes the role of different chiral auxiliaries in piperidine synthesis.
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Chiral N-acylhydrazones | Radical Addition | Stereocontrolled C-C bond formation. nih.gov |
| Chiral Sulfinimines | Nucleophilic Addition | Activation of C=N bond and prevention of epimerization. thieme-connect.com |
| Carbohydrate-based (e.g., D-galactosylamine) | Mannich-Michael Condensation | Access to diverse and opposite enantiomers of piperidines. ru.nlscispace.com |
Asymmetric Catalysis in Methylene-Piperidine Synthesis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient strategy for synthesizing chiral molecules. researchgate.netacs.org This approach avoids the need to install and remove a chiral auxiliary.
A prominent method for the asymmetric synthesis of piperidines is the hydrogenation of pyridine (B92270) or pyridinium (B92312) salt precursors using a chiral catalyst. dicp.ac.cndicp.ac.cnnih.govmdpi.com This approach is attractive due to the ready availability of pyridine-based starting materials. dicp.ac.cn
Iridium, rhodium, and palladium complexes with chiral ligands are commonly employed as catalysts. For instance, an iridium(I) catalyst bearing a P,N-ligand has been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com The mechanism is thought to proceed through an outer-sphere dissociative pathway, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.comacs.org Similarly, rhodium-catalyzed asymmetric hydrogenation of pyridinium salts, often in the presence of a base, can provide access to 3-substituted piperidines with high enantiomeric excess. nih.gov
A conceptually novel approach involves an auxiliary-based method for the asymmetric hydrogenation of substituted pyridines. dicp.ac.cn In this method, a chiral oxazolidinone is attached to the 2-position of the pyridine ring. dicp.ac.cn Upon protonation and hydrogenation, the auxiliary shields one face of the pyridine ring, leading to selective hydrogen transfer and the formation of the desired piperidine with high enantioselectivity. dicp.ac.cn A key advantage of this method is the "traceless" cleavage of the auxiliary during the reaction, meaning it is removed in the same step. dicp.ac.cn
The following table summarizes selected catalytic systems used in the asymmetric hydrogenation of pyridine derivatives.
| Catalyst System | Substrate | Key Features |
| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Outer-sphere mechanism, stereochemistry determined by enamine protonation. mdpi.comacs.org |
| Rhodium-JosiPhos with Et₃N | N-Benzylated 3-Substituted Pyridinium Salts | High enantiomeric excess achieved in the presence of an organic base. nih.gov |
| Pd(OH)₂/C with Chiral Oxazolidinone Auxiliary | 2-Oxazolidinone-Substituted Pyridines | Traceless cleavage of the auxiliary during hydrogenation. dicp.ac.cn |
| Rhodium(I) with Pinacol Borane (B79455) | Fluorinated Pyridines | Dearomatization/hydrogenation process for highly diastereoselective products. nih.govmdpi.com |
Asymmetric cyclization reactions provide another powerful route to enantioenriched piperidines. nih.govresearchgate.net These reactions construct the piperidine ring and set the stereochemistry in a single step.
One such method is the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine. acs.org This reaction, known as the Kwon annulation, can furnish a variety of functionalized piperidine derivatives with good stereoselectivity. acs.org Organocatalysis has also emerged as a valuable tool. researchgate.netrsc.org For example, chiral secondary amine catalysts, like diphenylprolinol silyl (B83357) ether, can promote the asymmetric intermolecular aza-[3+3] cycloaddition of unsaturated aldehydes and enecarbamates to produce highly enantioenriched piperidines. rsc.org
A multi-step, one-pot approach involving a rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed to access 3-substituted piperidines. snnu.edu.cnacs.org This sequence involves the partial reduction of pyridine, followed by the key rhodium-catalyzed asymmetric reductive Heck reaction with a boronic acid, and a final reduction step. snnu.edu.cnacs.org
Examples of asymmetric cyclization strategies are outlined below.
| Reaction Type | Catalyst/Reagent | Key Transformation |
| [4+2] Annulation (Kwon Annulation) | Chiral Phosphepine | Imines + Allenes → Functionalized Piperidines. acs.org |
| Intermolecular aza-[3+3] Cycloaddition | Diphenylprolinol Silyl Ether | Unsaturated Aldehydes + Enecarbamates → Enantioenriched Piperidines. rsc.org |
| Asymmetric Reductive Heck Reaction | Rhodium Catalyst | Dihydropyridines + Boronic Acids → 3-Substituted Tetrahydropyridines. snnu.edu.cnacs.org |
Diastereoselective Transformation Pathways
Diastereoselective reactions are used to create specific stereoisomers when a molecule already contains one or more chiral centers. researchgate.netnih.gov In the context of 3-methylene-piperidine synthesis, this often involves the transformation of a pre-existing chiral scaffold.
One strategy involves a photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.gov While the initial arylation may be unselective, a subsequent epimerization under the reaction conditions leads to a high diastereomeric ratio, favoring the thermodynamically more stable isomer. nih.govescholarship.org
Another approach is the diastereoselective reduction of piperidinones. researchgate.net The stereochemical outcome of the reduction of the ketone can be influenced by the existing stereocenters on the piperidine ring. A modular [5+1] cyclization approach has also been developed for the diastereoselective synthesis of N-(hetero)aryl piperidines. chemrxiv.org This method utilizes a reductive amination followed by an aza-Michael reaction, where the diastereoselectivity is enhanced by the presence of water. chemrxiv.org
Chiral Resolution Techniques for Racemic Mixtures
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. mdpi.comthieme-connect.de
A classical method is diastereomeric crystallization. thieme-connect.de This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid, to form two diastereomeric salts. thieme-connect.degoogle.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. mdpi.comthieme-connect.de For racemic nipecotate esters, resolving agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid have been used effectively. google.com
Kinetic resolution is another powerful technique. whiterose.ac.uk In this method, a chiral catalyst or reagent reacts at a different rate with each enantiomer of the racemic mixture. whiterose.ac.uk For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using the chiral base system of n-BuLi and sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also widely used for both analytical and preparative separation of enantiomers. mdpi.comthieme-connect.de
The following table highlights different chiral resolution methods for piperidine derivatives.
| Resolution Technique | Principle | Example Application |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. thieme-connect.degoogle.com | Resolution of racemic ethyl nipecotate using di-benzoyl-L-tartaric acid. google.com |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. whiterose.ac.uk | Deprotonation of N-Boc-2-aryl-4-methylenepiperidines with n-BuLi/sparteine. whiterose.ac.uk |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. mdpi.comthieme-connect.de | Separation of various racemic amine mixtures. thieme-connect.de |
Structural Elucidation and Conformational Analysis of 3 Methylene Piperidine Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to gain a comprehensive understanding of the molecular structure, bonding, and electronic environment of 3-methylene-piperidine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound derivatives. researchgate.net High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of stereochemistry and the study of conformational dynamics in solution. researchgate.netresearchgate.net
In many instances, the NMR spectra of these derivatives can be complex, often revealing the presence of multiple conformers in equilibrium, such as different rotameric forms. researchgate.net Temperature-dependent NMR studies are particularly valuable for analyzing these dynamic processes. By recording spectra at various temperatures, it is possible to resolve broad signals into distinct peaks corresponding to individual conformers. researchgate.netresearchgate.net This allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange.
Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in assigning the signals for different isomers and conformers, especially in complex spectra. researchgate.net The analysis of coupling constants obtained from high-resolution ¹H NMR spectra provides critical insights into the dihedral angles between adjacent protons, which in turn helps to predict the preferred conformation of the piperidine (B6355638) ring, such as chair, boat, or twist-boat forms. researchgate.netresearchgate.net The chemical shifts of protons and carbons are also sensitive to their spatial orientation. For example, the γ-gauche effect in ¹³C NMR, where a carbon nucleus experiences an upfield shift due to steric compression from a γ-substituent, is a powerful tool for stereochemical assignments. organicchemistrydata.org
Table 1: Representative ¹H NMR Chemical Shift Data for N-acyl-t(3)-isopropylpiperidin-4-ones
| Compound | Isomer | H(2) (ppm) | H(3) (ppm) | H(5) (ppm) | H(6) (ppm) | Alkyl Protons (ppm) | Acyl Protons (ppm) | Aromatic Protons (ppm) |
|---|---|---|---|---|---|---|---|---|
| 1 | E | 4.77 | 3.18-3.22 | 2.95-2.97 | 6.04-6.06 | 1.25 (d, 7.09) | 8.39 | 7.14 (1H), 7.19 (2H) |
| Z | 5.61 | 3.18-3.22 | 3.01-3.03 | 5.19 | 1.25 (d, 7.09) | 8.39 | 7.14 (1H), 7.19 (2H) | |
| 2 | E | 5.05 (s) | 3.18-3.20 | 2.98-3.05 | 5.52 | 1.28 (d, 7.01) | 2.49 | 5.86 (1H), 5.97 (3H) |
| Z | 5.91 (s) | 3.18-3.20 | 2.98-3.05 | 5.52 | 1.28 (d, 7.01) | 2.49 | 5.86 (1H), 5.97 (3H) |
Data sourced from a study on N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones. The 'E' and 'Z' isomers refer to rotamers due to hindered rotation around the N-acyl bond. This table is for illustrative purposes and shows the type of data obtained from such studies. researchgate.net
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding characteristics within this compound derivatives. psgcas.ac.inresearchgate.net These methods are complementary and, when used together, offer a more complete vibrational analysis. nih.gov
Quantum chemical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the experimental vibrational bands. psgcas.ac.inresearchgate.net By calculating the theoretical vibrational frequencies and comparing them with the experimental data, a detailed and reliable assignment of the observed spectral features can be achieved. nih.gov This combined experimental and theoretical approach allows for a thorough characterization of the molecular structure and can provide insights into intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
Table 2: Selected Vibrational Frequencies (cm⁻¹) for a Piperidine Derivative
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (DFT) |
|---|---|---|---|
| C-H stretch (methyl) | 2924 | 2925 | 2933 |
| C-H stretch (methyl) | 2956 | 2964 | 2979 |
| C-H bend (methyl) | ~1450 | ~1450 | - |
| C-H bend (methyl) | ~1350 | ~1350 | - |
This table presents a generalized example of vibrational data for a methyl-substituted piperidine derivative, illustrating the correlation between experimental and theoretical values. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound derivatives. sci-hub.se The absorption of UV or visible light by a molecule promotes electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. davuniversity.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. rsc.org
For this compound derivatives, the key electronic transitions often involve the π electrons of the exocyclic double bond (π → π* transitions) and any non-bonding electrons (n → π* transitions), for example, on a nitrogen atom or a carbonyl group if present. davuniversity.orgresearchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure, including the degree of conjugation and the presence of various substituents. rsc.org
The solvent can also influence the UV-Vis spectrum, particularly for polar molecules where solute-solvent interactions can alter the energy levels of the electronic orbitals. sci-hub.sersc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic spectrum and aid in the interpretation of the experimental data. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound. measurlabs.cominnovareacademics.in Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com
By comparing the experimentally measured exact mass with the theoretical exact masses calculated for possible molecular formulas, the correct formula can be confidently assigned. alevelchemistry.co.ukbioanalysis-zone.com This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com While HRMS is excellent for determining the molecular formula, it generally cannot distinguish between isomers that have the same formula and thus the same exact mass. alevelchemistry.co.ukbioanalysis-zone.com
Table 3: Example of Exact Mass Determination by HRMS
| Compound | Molecular Formula | Nominal Mass (amu) | Calculated Exact Mass (amu) |
|---|---|---|---|
| Propane | C₃H₈ | 44 | 44.06264 |
| Acetaldehyde | C₂H₄O | 44 | 44.02623 |
This table illustrates how HRMS can distinguish between two compounds with the same nominal mass based on their different exact masses. alevelchemistry.co.uk
Conformational Analysis of the Piperidine Ring with Exocyclic Methylene (B1212753)
The presence of an exocyclic methylene group at the 3-position significantly influences the conformational preferences of the piperidine ring.
The six-membered piperidine ring is not planar and adopts various puckered conformations to relieve ring strain. nih.govchemrxiv.org The most common conformations are the chair, boat, and twist-boat forms. nih.gov The introduction of an exocyclic double bond at the 3-position introduces steric and electronic effects that can distort the ring from its ideal geometries.
The sp² hybridized carbon of the exocyclic methylene group and the adjacent C3 carbon of the piperidine ring have different bond angle preferences compared to the sp³ hybridized carbons of a saturated ring. This can lead to a flattening of the ring in the vicinity of the double bond. The specific nature of the ring puckering and distortion can be quantitatively described using Cremer-Pople puckering coordinates. nih.govsmu.edu These parameters provide a detailed mathematical description of the ring's conformation, including the degree and type of puckering. smu.edu
Chair and Other Low-Energy Conformations
The parent piperidine ring is well-established to exist predominantly in a chair conformation. asianpubs.org However, the presence of the C3-methylene group in this compound derivatives induces a significant distortion of this ideal geometry. The sp² character of C3 necessitates a planar arrangement of C2, C3, C4, and the exocyclic methylene carbon. This forces the piperidine ring into conformations that accommodate this planarity, leading to forms that can be described as half-chair or sofa conformations.
In addition to the distorted chair, other low-energy conformations, such as the twist-boat, become more accessible. rsc.org For many substituted piperidines, particularly those with sp²-hybridized nitrogen atoms (e.g., N-acyl derivatives), twist-boat conformations are found to be energetically competitive with or even more stable than chair forms. acs.orgnih.gov In N-acylpiperidines with a 2-substituent, for instance, the twist-boat conformation can be around 1.5 kcal/mol less favorable than the axial-chair but more favorable than the equatorial-chair. acs.org Given the flattening effect of the 3-methylene group, it is plausible that twist-boat and other non-chair forms represent significant populations in the conformational equilibrium of this compound derivatives.
Computational studies on related systems, such as N-methylpiperidine (NMP), have identified both chair and twist structures as distinct energy minima. rsc.org The energy difference between these conformers can be small, with thermodynamic parameters for the chair-to-twist transformation in excited-state NMP being experimentally derived. rsc.org For this compound, the energy landscape is likely to be similarly complex, with multiple low-energy conformers separated by relatively small energy barriers. The predominant conformation will be a delicate balance of minimizing torsional strain and steric interactions, which are significantly altered by the exocyclic double bond.
| Conformation Type | General Relative Energy (kcal/mol) | Key Structural Features |
| Distorted Chair / Half-Chair | Lowest Energy (Reference) | C3 region is flattened due to the sp² center. |
| Twist-Boat | 0.5 - 2.0 | Avoids some eclipsing interactions present in other forms. Becomes more stable with certain substitution patterns. acs.orgnih.gov |
| Sofa | Higher Energy | One atom (typically C5 or C6) is out of the plane formed by the other five atoms. |
Note: The relative energies are estimates based on analogies with other substituted piperidines and have not been experimentally determined specifically for this compound.
Influence of Substituents on Conformational Preferences
The conformational equilibrium of this compound derivatives is highly sensitive to the nature and position of substituents on the ring and the nitrogen atom. The governing principle is often the minimization of allylic strain, also known as A¹,³ strain, which arises from steric interactions between a substituent on an sp² carbon and another substituent at the allylic position. wikipedia.org In the this compound system, this involves interactions between the exocyclic methylene group and substituents at C2, C4, and on the nitrogen.
N-Substituents: Substitution on the piperidine nitrogen has a profound effect. When the nitrogen is part of an amide or is attached to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This increases the sp² character of the nitrogen and promotes planarity around it. acs.orgnih.gov This planarity introduces pseudoallylic strain, which can dictate the orientation of substituents at the C2 and C6 positions. acs.org For an N-acyl-3-methylene-piperidine, this effect would be coupled with the existing planarity at C3. This combined strain can lead to a strong preference for non-chair conformations. For example, in N-acyl-2-methylpiperidines, the axial conformer is significantly favored, with the energy difference (ΔG) reaching up to -3.2 kcal/mol compared to the equatorial conformer. acs.orgresearchgate.net A similar magnitude of preference can be anticipated for substituents on N-acyl-3-methylene-piperidines to adopt positions that minimize A¹,³ strain.
Ring Substituents: Substituents on the carbon atoms of the ring will also influence the conformational landscape. A substituent at the C2 or C4 position (allylic to the double bond) will experience steric repulsion with the methylene group. To alleviate this strain, the ring may pucker in a way that moves the substituent further away, or the substituent may preferentially adopt a pseudo-axial or pseudo-equatorial orientation. For instance, studies on crowded piperidones have shown that bulky substituents can force the ring into a boat conformation. researchgate.net The introduction of an alkyl group at C-3 in 2,6-diarylpiperidin-4-ones is known to cause a flattening of the ring around the C2-C3 bond. asianpubs.org A similar, but more pronounced, effect is expected from the 3-methylene group.
The interplay between multiple substituents can lead to complex conformational behaviors. For example, the conformational preferences of fluorinated piperidines are dictated by a combination of steric and electronic factors, including charge-dipole interactions and hyperconjugation. nih.gov In protonated 4-substituted piperidines, polar substituents (F, OH, Br) can favor the axial position due to electrostatic interactions with the positively charged nitrogen. nih.gov These electronic effects would also be at play in this compound derivatives, competing with and modulating the dominant steric strains.
| Derivative Type | Favored Conformation for Substituent | Driving Force | Estimated ΔG (kcal/mol) |
| N-Acyl-2-alkyl-piperidines | Axial | A¹,³ (Pseudoallylic) Strain | -1.0 to -3.2 acs.orgnih.gov |
| N-Methylpiperidine | Equatorial N-Me | Steric Hindrance | 3.16 |
| 4-Alkylpiperidines | Equatorial | Steric Hindrance | ~1.7 (for Me) |
| 4-Polar-Substituted Piperidinium Salts | Axial (for F, OH, Br) | Electrostatic Interaction | -0.7 to -0.8 nih.gov |
Note: This table presents data from analogous piperidine systems to illustrate the magnitude of substituent effects. The values represent the preference for the specified conformer.
Theoretical and Computational Chemistry Studies on 3 Methylene Piperidine Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which together dictate the compound's reactivity and physical properties.
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine equilibrium bond lengths, bond angles, and dihedral angles. For 3-Methylene-piperidine, this analysis would reveal the precise geometry of the piperidine (B6355638) ring, which likely adopts a chair or twisted-chair conformation, and the planarity of the exocyclic methylene (B1212753) group.
A representative data table for optimized geometry would appear as follows, pending availability of research data. Table 1: Calculated Geometric Parameters for this compound No published data available.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|---|
| Bond Lengths (Å) | C2-N1 | Data not available |
| C3-C4 | Data not available | |
| C3=C7 (methylene) | Data not available | |
| **Bond Angles (°) ** | C2-N1-C6 | Data not available |
| C2-C3-C4 | Data not available | |
| C4-C3=C7 | Data not available | |
| Dihedral Angles (°) | C6-N1-C2-C3 | Data not available |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Analysis for this compound would map the electron density of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.
A representative data table for FMO analysis would appear as follows, pending availability of research data. Table 2: Calculated Frontier Molecular Orbital Energies for this compound No published data available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. The map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom's lone pair and the π-system of the methylene group.
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This analysis provides detailed information on charge transfer, hyperconjugation, and intramolecular hydrogen bonding. For this compound, NBO analysis could quantify the stabilizing interactions, such as the delocalization of the nitrogen lone-pair electrons into adjacent antibonding orbitals, which influences the molecule's conformation and reactivity.
The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating critical points in the electron density, AIM can define atoms, bonds, rings, and cages. The Laplacian of the electron density (∇²ρ) distinguishes between covalent bonds (where charge is concentrated) and closed-shell interactions (like ionic bonds or van der Waals forces). This analysis would provide a rigorous description of the bonding within the this compound structure.
Computational Conformational Analysis
The piperidine ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. Computational conformational analysis systematically evaluates the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For this compound, this analysis would determine the preferred conformation of the ring (e.g., a chair with the methylene group affecting its geometry) and the relative energies of other accessible conformations.
A representative data table for conformational analysis would appear as follows, pending availability of research data. Table 3: Relative Energies of this compound Conformers No published data available.
| Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Data not available | Data not available |
| Twist-Boat | Data not available | Data not available |
| Boat | Data not available | Data not available |
Potential Energy Surface Scans and Identification of Conformational Isomers
The conformational flexibility of the piperidine ring is a key determinant of its chemical behavior. For this compound, the six-membered ring is expected to adopt several low-energy conformations. The most stable conformer is typically a chair form, which minimizes both angular and torsional strain. However, other conformers, such as twist-boat forms, also exist on the potential energy surface (PES). The presence of the exocyclic methylene group at the C3 position introduces a region of sp² hybridization, which slightly flattens the ring in its vicinity compared to a saturated piperidine ring.
Potential energy surface scans are a standard computational method used to identify these stable conformers. rsc.org This technique involves systematically varying specific geometric parameters, such as key dihedral angles of the ring, while optimizing the remaining parts of the molecular structure at each step. The resulting energy profile reveals minima, which correspond to stable or metastable conformational isomers, and saddle points, which are the transition states connecting them.
For the this compound chair conformer, two distinct forms are possible, differing in the orientation of the N-H bond: axial (pointing perpendicular to the general plane of the ring) and equatorial (pointing towards the periphery of the ring). Computational studies on related substituted piperidines, such as N-methyl piperidine and 2-aryl-4-methylenepiperidines, have successfully identified and characterized such isomers. rsc.orgacs.org For instance, DFT calculations on 2-aryl-4-methylenepiperidines found that conformers with an axial aryl group were the most stable. acs.org A similar approach for this compound would elucidate the relative stability of its primary conformers.
Table 1: Plausible Conformational Isomers of this compound This table presents hypothetical conformers of this compound that would be subject to computational investigation. The relative energies require specific calculations.
| Conformer Name | Description | Expected Relative Stability |
|---|---|---|
| Chair (N-H equatorial) | The piperidine ring is in a chair conformation with the hydrogen on the nitrogen atom in an equatorial position. | Likely a low-energy conformer. |
| Chair (N-H axial) | The piperidine ring is in a chair conformation with the hydrogen on the nitrogen atom in an axial position. | Likely a low-energy conformer, close in energy to the equatorial form. |
| Twist-Boat | A flexible, higher-energy conformation of the piperidine ring. | Expected to be significantly higher in energy than the chair forms. |
Calculation of Conformational Energy Barriers
Beyond identifying stable conformers, computational studies can quantify the energy barriers that separate them. These barriers determine the rates of interconversion between different conformations. The transition state for the chair-to-chair ring inversion of a piperidine ring typically proceeds through a high-energy twist-boat intermediate.
Transition-state search algorithms are employed to locate the exact geometry of these saddle points on the potential energy surface. Subsequent frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the ring inversion).
Studies on analogous systems provide insight into the expected magnitude of these barriers. For example, DFT calculations on N-Boc-2-aryl-4-methylenepiperidine determined the Gibbs energy of activation for the rotation of the N-Boc group, a specific type of conformational change, to be approximately 55 kJ/mol. acs.org Similarly, experimental and computational work on N-methyl piperidine has characterized the energy difference between its chair and twist conformers. rsc.org For this compound, computational methods could precisely calculate the activation energy for ring inversion, providing critical data on its dynamic behavior.
Table 2: Representative Calculated Conformational Energy Data for Substituted Piperidines This table shows examples of calculated energy differences and barriers for related piperidine derivatives, illustrating the type of data that would be obtained for this compound.
| Compound | Conformational Process | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| N-Boc-2-phenyl-4-methylenepiperidine | N-Boc group rotation | Gibbs Energy of Activation (ΔG‡) | ~55 kJ/mol | acs.org |
| N-methyl piperidine | Energy difference between conformers | Binding Energy Difference | 0.09 eV | rsc.org |
Mechanistic Studies through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as additions to the exocyclic double bond or reactions at the nitrogen atom, theoretical calculations can map out entire reaction pathways, identify intermediates, and characterize transition states.
Transition State Characterization and Reaction Pathway Elucidation
Elucidating a reaction mechanism computationally involves several key steps. First, the geometries of the reactants and products are optimized to find their lowest energy structures. Next, a transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects them. Advanced algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used for this purpose. The structure of the TS provides crucial information about the geometry of the molecule at the peak of the energy barrier.
Frequency calculations are vital to confirm that the located structure is a true transition state, identified by the presence of a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the system from the reactant, through the TS, to the product. By following this mode downhill from the TS in both directions (a procedure known as an Intrinsic Reaction Coordinate, or IRC, calculation), one can confirm that the TS correctly connects the desired reactant and product states.
Role of Solvent Effects in Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its kinetics and mechanism. Solvation can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy barriers. Computational models account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally demanding.
Computational studies on reactions involving piperidine derivatives frequently incorporate these models. In an investigation of base-induced reactions of N-chloro-piperidines, both the CPCM implicit model and the inclusion of explicit water molecules were used to assess the role of the aqueous environment. uni-muenchen.de The results showed that specific hydrogen bonding interactions with water molecules were critical for accurately describing the reaction's potential energy surface. uni-muenchen.de Similarly, a theoretical study of a piperidine-catalyzed reaction in methanol demonstrated that the solvent molecule actively participates in the rate-determining step, highlighting the necessity of including solvent effects for a correct mechanistic description. acs.org For any reaction involving this compound, a thorough computational study would need to consider the specific solvent environment to generate predictive and accurate results.
Thermochemical Calculations and Stability Assessments
Thermochemical data, such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°), are fundamental to understanding the stability of a molecule. Computational chemistry allows for the accurate prediction of these properties. High-level composite methods, such as the Gaussian-n (e.g., G3, G4) theories, are specifically designed to yield highly accurate thermochemical data.
These calculations are particularly useful for comparing the stability of isomers. For example, a combined experimental and computational study determined the standard molar enthalpies of formation for several methylpiperidine isomers. nih.govacs.org The calculations, particularly using the G3MP2B3 method, were in excellent agreement with experimental values obtained via calorimetry. nih.govacs.org This demonstrates the predictive power of modern computational methods.
A similar computational approach could be applied to this compound to determine its thermodynamic stability relative to its isomers, such as the various methylpyridines or other C₆H₁₁N isomers. This data is crucial for understanding equilibrium constants and the energy release in chemical reactions.
Table 3: Calculated Standard Molar Enthalpies of Formation in the Gaseous State (ΔHf°(g)) for Methylpiperidine Isomers at 298.15 K This table presents data for isomers of this compound to illustrate the application of computational thermochemistry. Data is from a G3MP2B3 composite method study.
| Compound | Calculated ΔHf°(g) (kJ/mol) | Experimental ΔHf°(g) (kJ/mol) | Reference |
|---|---|---|---|
| 1-methylpiperidine | -60.5 | -59.1 ± 1.7 | nih.govacs.org |
| 3-methylpiperidine | -80.0 | -79.2 ± 1.6 | nih.govacs.org |
| 4-methylpiperidine | -82.9 | -82.9 ± 1.7 | nih.govacs.org |
Reactivity Profiles and Mechanistic Investigations of 3 Methylene Piperidine
Reactions Involving the Exocyclic Methylene (B1212753) Group
The exocyclic double bond in 3-Methylene-piperidine is an electron-rich center, making it prone to reactions with electrophiles. Its reactivity is analogous to that of other terminal alkenes, undergoing addition reactions that break the π-bond to form two new σ-bonds.
Electrophilic addition is a fundamental reaction for alkenes. wikipedia.orgslideshare.net In the case of this compound, an electrophile (E+) attacks the π-bond of the methylene group, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In this case, the electrophile would add to the methylene carbon, forming a more stable tertiary carbocation at the 3-position of the piperidine (B6355638) ring.
A general mechanism for the electrophilic addition to this compound is as follows:
The electrophile (E+) is attacked by the electron pair of the π-bond, forming a new σ-bond and a tertiary carbocation intermediate.
The nucleophile (Nu-) then attacks the carbocation, resulting in the final addition product.
Common electrophilic addition reactions include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). wikipedia.org
Table 1: Examples of Electrophilic Addition Reactions
| Reaction | Reagent | Expected Major Product |
| Hydrobromination | HBr | 3-Bromo-3-methylpiperidine |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 3-Methylpiperidin-3-ol |
| Bromination | Br₂ | 3-(Bromomethyl)-3-bromopiperidine |
This table is based on predicted reactivity and established mechanisms for electrophilic additions to alkenes.
While less common for simple alkenes, nucleophilic addition to the exocyclic methylene group of this compound can occur if the double bond is activated by an electron-withdrawing group, or through conjugate addition mechanisms with organometallic reagents. For instance, Michael addition reactions can occur if an N-acyl or other electron-withdrawing group is present on the piperidine nitrogen, which can activate the exocyclic double bond towards nucleophilic attack.
The exocyclic double bond can also participate in radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the methylene carbon.
The exocyclic methylene group can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a spirocyclic system. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgwvu.edu
Table 2: Diels-Alder Reaction with this compound as a Dienophile
| Diene | Expected Product |
| Butadiene | A spiro[piperidine-3,1'-cyclohex-3'-ene] derivative |
| Cyclopentadiene | A spiro[piperidine-3,2'-norborn-5'-ene] derivative |
This table illustrates the expected products from a [4+2] cycloaddition.
Furthermore, this compound can participate in 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgresearchgate.netorganic-chemistry.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. ijrpc.comuchicago.edu
Table 3: 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Resulting Heterocyclic System |
| Phenyl azide (B81097) | A spiro[piperidine-3,4'-(1-phenyl-1,2,3-triazoline)] derivative |
| Benzonitrile oxide | A spiro[piperidine-3,5'-(3-phenyl-isoxazoline)] derivative |
| C-Phenyl-N-methylnitrone | A spiro[piperidine-3,5'-(2-methyl-3-phenyl-isoxazolidine)] derivative |
This table presents the expected five-membered heterocyclic products.
The presence of the vinyl group suggests that this compound could undergo polymerization under certain conditions, such as radical, cationic, or anionic initiation. Radical polymerization, for instance, could lead to the formation of a polymer with a piperidine ring in each repeating unit. The polymerization of related vinyl monomers containing piperidine moieties has been reported. rsc.orgresearchcommons.org
Reactions at the Piperidine Nitrogen Atom
The nitrogen atom in the this compound ring is a secondary amine, which confers nucleophilic and basic properties to the molecule. It can readily react with a variety of electrophiles.
Common reactions at the piperidine nitrogen include:
Alkylation: Reaction with alkyl halides to form N-alkyl-3-methylenepiperidines.
Acylation: Reaction with acid chlorides or anhydrides to form N-acyl-3-methylenepiperidines.
Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonyl-3-methylenepiperidines.
Mannich Reaction: As a secondary amine, it can participate in the Mannich reaction with formaldehyde (B43269) and a compound containing an active hydrogen.
These N-substituted derivatives can exhibit different reactivity profiles compared to the parent compound, as the substituent on the nitrogen can influence the electronic properties of the exocyclic double bond. For example, an electron-withdrawing group on the nitrogen can make the double bond more susceptible to nucleophilic attack. The synthesis of various N-substituted piperidines is a common strategy in medicinal chemistry. digitellinc.com
Alkylation and Acylation Reactions
Alkylation and acylation of this compound can occur at either the nitrogen atom or the carbon framework, depending on the reaction conditions and the nature of the nitrogen substituent.
When the piperidine nitrogen is unprotected or bears an alkyl group, it acts as a nucleophile, readily undergoing alkylation or acylation. However, when an electron-withdrawing group like a Boc-protecting group is present, the nitrogen's nucleophilicity is suppressed. This electronic modification shifts the reactivity towards the carbon skeleton. The exocyclic double bond, conjugated with the carbamate (B1207046) carbonyl, behaves as a Michael acceptor, making the exocyclic methylene carbon susceptible to conjugate addition (1,4-addition) by soft nucleophiles. nih.govnih.gov
Furthermore, the allylic position (C-4) represents another potential site for alkylation. Deprotonation at this position would generate an allylic carbanion, which could then be trapped by an electrophile. However, competition with deprotonation at the α-positions (C-2 and C-6) is a significant factor. acs.org
Formation of N-Substituted Derivatives
The secondary amine of this compound can be readily functionalized to form a wide array of N-substituted derivatives using standard synthetic protocols.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can be critical to avoid competing reactions or the formation of quaternary ammonium (B1175870) salts. whiterose.ac.uk
N-Acylation: Acylation of the nitrogen is achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). whiterose.ac.uk A particularly common and synthetically useful derivative is the N-Boc protected form, N-tert-butoxycarbonyl-3-methylene-piperidine, which is prepared using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This protecting group is instrumental in modifying the reactivity of the piperidine ring for subsequent transformations. nih.gov
| Reaction Type | Reagent Example | Base Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | N-Methyl-3-methylene-piperidine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acetyl-3-methylene-piperidine |
| N-Boc Protection | Di-tert-butyl dicarbonate | DMAP (cat.) | N-Boc-3-methylene-piperidine |
Transformations of the Piperidine Ring Carbons
Oxidation and Reduction Pathways
The exocyclic double bond of this compound is susceptible to a variety of oxidation and reduction reactions, providing pathways to functionalized piperidine cores such as piperidin-3-ones and 3-(hydroxymethyl)piperidines.
Oxidation Pathways:
Ozonolysis: The double bond can be cleaved oxidatively via ozonolysis. Treatment of an N-protected this compound with ozone (O₃), followed by a reductive workup using a reagent like dimethyl sulfide (B99878) (Me₂S), yields the corresponding N-protected piperidin-3-one. This transformation is demonstrated in the analogous 4-methylene-piperidine series, where N-Boc-2-aryl-4-methylenepiperidine is cleanly converted to N-Boc-2-aryl-piperidin-4-one. acs.org
Epoxidation: The alkene can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.orgresearchgate.net This reaction would produce N-protected 1-oxa-6-azaspiro[2.5]octane derivatives, which are versatile intermediates for further functionalization, such as ring-opening with various nucleophiles. researchgate.net
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Reaction with a borane (B79455) source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields the corresponding N-protected 3-(hydroxymethyl)piperidine. masterorganicchemistry.com This reaction proceeds with syn-addition of the hydrogen and boron atoms across the double bond. Studies on 4-methylenepiperidines show this transformation occurs in high yield and diastereoselectivity, furnishing the primary alcohol. acs.org
Reduction Pathways:
Catalytic Hydrogenation: The most common method for reducing the exocyclic double bond is catalytic hydrogenation. Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas, this compound derivatives are converted to the corresponding 3-methylpiperidines. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome if new chiral centers are formed.
| Transformation | Reagents | Product Functional Group |
| Ozonolysis | 1. O₃; 2. Me₂S | Ketone |
| Epoxidation | mCPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Catalytic Hydrogenation | H₂, Pd/C | Methyl Group |
Rearrangement Reactions
The structure of this compound makes it an ideal substrate for certain types of sigmatropic rearrangements, particularly the 3-aza-Cope rearrangement. This reaction is a nitrogen-analogue of the Claisen rearrangement and involves a -sigmatropic shift within a 1-aza-1,5-hexadiene system. wikipedia.orgchem-station.com
For this rearrangement to occur, the nitrogen atom of this compound must be substituted with an allyl group, forming an N-allyl-3-methylene-piperidine derivative. This substrate contains the requisite aza-1,5-diene framework. The reaction can be promoted thermally or by the use of Lewis acids, which accelerate the process. lookchem.comcapes.gov.br Upon heating, the N-allyl enammonium salt undergoes a concerted, suprafacial shift through a chair-like transition state. nih.gov This process involves the migration of the allyl group from the nitrogen atom to the C-4 carbon of the piperidine ring, resulting in the formation of a 4-allyl-3,4-dehydropiperidinium imine intermediate. Subsequent reduction of this imine would yield a 4-allyl-3-methylpiperidine derivative. This rearrangement provides a powerful method for stereospecifically transferring an allyl group from nitrogen to carbon. nih.gov
α-Lithiation and Subsequent Functionalization
The deprotonation of N-Boc-piperidine at one of the α-carbons (C-2 or C-6) using a strong base, followed by trapping with an electrophile, is a well-established method for the synthesis of 2-substituted piperidines. nih.govnih.govyork.ac.uk The presence of the 3-methylene group introduces complexity regarding the regioselectivity of this deprotonation.
In N-Boc-3-methylene-piperidine, there are three potential sites for kinetically controlled deprotonation: the α-positions (C-2 and C-6) and the allylic position (C-4).
α-Deprotonation (C-2/C-6): The protons at the C-2 and C-6 positions are activated by the adjacent electron-withdrawing N-Boc group. Lithiation at these positions is known to be highly efficient in the simple N-Boc-piperidine system. researchgate.net
Allylic Deprotonation (C-4): The protons at the C-4 position are allylic to the exocyclic double bond and are therefore also acidic.
Research on the related N-Boc-2-aryl-4-methylenepiperidine system has shown that deprotonation occurs selectively at the α-position (C-2), even in the presence of the methylene group at C-4. acs.org This suggests that the activating effect of the N-Boc group directs the lithiation to the adjacent carbon. By analogy, it is expected that treatment of N-Boc-3-methylene-piperidine with a strong base like s-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA, would preferentially lead to the formation of the 2-lithio or 6-lithio intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce functionality at the α-position. whiterose.ac.uknih.govresearchgate.net
| Lithiation Site | Activating Group | Potential Electrophiles | Product Type |
| C-2 / C-6 | N-Boc group | Alkyl halides, Aldehydes, Ketones, CO₂, Me₃SiCl | α-Substituted this compound |
| C-4 (Allylic) | C=CH₂ group | (Less favored pathway) | 4-Substituted this compound |
Applications of 3 Methylene Piperidine in Advanced Organic Synthesis and Materials Science
3-Methylene-piperidine as a Synthetic Building Block for Complex Molecules
The exocyclic alkene in this compound provides a key reactive site for the construction of intricate molecular frameworks. Its ability to participate in various cycloaddition and cyclization reactions makes it a valuable precursor for diverse and complex chemical structures.
Construction of Spirocyclic Systems
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While direct cycloaddition reactions involving this compound for the synthesis of spirocycles are not extensively documented in the literature, the analogous reactivity of other exo-methylene cyclic compounds suggests its potential in such transformations. Methodologies such as [3+2] and Diels-Alder cycloadditions are powerful tools for the construction of spirocyclic systems. For instance, the reaction of exo-methylene compounds with 1,3-dipoles can lead to the formation of five-membered spiro-heterocycles.
| Reaction Type | Reactants | Product Type | Potential Application for this compound |
| [3+2] Cycloaddition | This compound, Nitrone | Spiro-isoxazolidine-piperidine | Synthesis of novel heterocyclic spiro compounds. |
| Diels-Alder Reaction | This compound, Diene | Spiro-cyclohexene-piperidine | Construction of carbocyclic spiro systems. |
It is important to note that while these reaction pathways are theoretically plausible for this compound, specific examples with detailed experimental data are not prevalent in the current body of scientific literature.
Synthesis of Fused Heterocyclic Architectures
The development of cascade or domino reactions has become a popular strategy in organic synthesis to increase molecular complexity in a step-economical fashion. The synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans has been achieved through stereocontrolled cascade reactions of lactam-tethered alkenols. frontiersin.org These approaches, which include bromocycloetherification-elimination and dehydrogenative cycloetherification-isomerization, allow for the late-stage introduction of the methylene (B1212753) group. frontiersin.org Although this example does not directly utilize this compound as a starting material, it highlights the synthetic accessibility and utility of the fused 3-methylene-heterocycle motif.
Intramolecular cyclization reactions of appropriately functionalized this compound derivatives could provide a direct route to fused heterocyclic systems. For example, an intramolecular Heck reaction of an N-alkenyl-3-methylene-piperidine bearing an aryl or vinyl halide could potentially lead to the formation of a fused ring system.
| Cyclization Strategy | Precursor | Potential Product |
| Intramolecular Heck Reaction | N-(2-bromophenyl)allyl-3-methylene-piperidine | Fused piperidine-dihydroquinoline system |
| Radical Cyclization | N-allyl-3-methylene-piperidine with a radical initiator | Bicyclic piperidine (B6355638) derivative |
Further research is needed to explore these potential synthetic routes and establish the utility of this compound in the synthesis of novel fused heterocyclic architectures.
Precursor to Biologically Relevant Scaffolds and Alkaloid-like Structures
The piperidine ring is a core component of numerous biologically active natural products, particularly alkaloids. Quinolizidine and indolizidine alkaloids, for example, are biosynthesized from L-lysine, which undergoes decarboxylation to cadaverine, a precursor to the piperidine ring. nih.govresearchgate.netmdpi.com While the direct use of this compound in the total synthesis of such alkaloids is not widely reported, its structure represents a valuable synthon that could potentially be elaborated into these complex natural products.
The exocyclic double bond of this compound offers a strategic point for functionalization to introduce the necessary substituents and stereochemistry found in various alkaloids. For instance, hydroboration-oxidation could introduce a hydroxyl group, while ozonolysis could lead to a ketone, both of which are common functionalities in alkaloid skeletons.
| Transformation | Reagents | Product Functionality | Potential Application |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary alcohol | Introduction of a hydroxymethyl group for further elaboration. |
| Ozonolysis | 1. O3, 2. Me2S | Ketone | Formation of a piperidin-3-one scaffold. |
| Epoxidation | m-CPBA | Epoxide | Ring-opening reactions to introduce various nucleophiles. |
The development of synthetic strategies that leverage the reactivity of this compound could provide novel and efficient routes to a variety of biologically relevant scaffolds and alkaloid analogues.
Role in Catalysis and Organocatalysis (e.g., as Ligands or Precursors for Catalysts)
The application of this compound and its derivatives in the field of catalysis is an area with potential for exploration. The nitrogen atom of the piperidine ring can act as a Lewis base and coordinate to transition metals, making it a potential ligand for various catalytic transformations. The presence of the exocyclic double bond could also allow for secondary interactions with the metal center or the substrate, potentially influencing the stereochemical outcome of a reaction.
While there is extensive research on piperidine-containing ligands in transition metal catalysis, specific examples utilizing this compound are scarce in the literature. The development of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis.
In the realm of organocatalysis, the piperidine scaffold is a common feature in many catalysts. However, the direct use of this compound as an organocatalyst has not been extensively reported. Its basic nitrogen atom could potentially catalyze reactions that proceed through a general base mechanism. Further derivatization of the this compound core could lead to the development of novel organocatalysts with unique reactivity and selectivity.
Materials Chemistry Applications (e.g., Polymerizable Monomers)
The exocyclic double bond in this compound makes it a potential monomer for polymerization reactions, leading to the formation of functional polymers with piperidine moieties in the side chains. Such polymers could have interesting properties and applications, for example, as basic polymers, ion-exchange resins, or as scaffolds for further functionalization.
The radical polymerization of monomers containing an exo-cyclic methylene group is a known method for polymer synthesis. uliege.be For instance, the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate has been reported. nih.gov This suggests that this compound could also undergo radical polymerization. Additionally, cationic polymerization is a plausible route, as demonstrated by the polymerization of the structurally similar 3-methylenecyclohexene. mdpi.com Ring-opening metathesis polymerization (ROMP) is another potential method, although it typically requires strained cyclic olefins. stjohns.edu
| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure |
| Radical Polymerization | AIBN, Benzoyl peroxide | Poly(this compound) |
| Cationic Polymerization | Lewis acids (e.g., BF3·OEt2) | Poly(this compound) |
The synthesis and characterization of polymers derived from this compound would be a valuable contribution to the field of materials science, potentially leading to new materials with unique properties and applications. However, detailed studies on the polymerization of this compound are currently limited.
Future Research Directions and Emerging Paradigms in 3 Methylene Piperidine Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for nitrogen-containing heterocycles. Future efforts in the synthesis of 3-methylene-piperidines will likely prioritize the use of renewable starting materials, environmentally benign solvents, and catalytic methods that improve atom economy and reduce waste.
One promising approach is the utilization of biomass-derived platform chemicals. For instance, furfural, a readily available compound from lignocellulosic biomass, has been successfully converted to piperidines through a catalytic process. nih.gov This strategy reduces the reliance on fossil fuels and offers a sustainable pathway to the piperidine (B6355638) core, which can then be further functionalized to introduce the 3-methylene group.
The development of greener reaction conditions is another key area of focus. This includes the use of water as a solvent, which is non-toxic and abundant, and the replacement of hazardous reagents with more environmentally friendly alternatives. For example, in solid-phase peptide synthesis, which often utilizes piperidine for Fmoc deprotection, alternative and less hazardous bases are being explored to reduce the environmental impact. rsc.org Microwave-assisted synthesis is also gaining traction as a green technology, as it often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, minimizing waste generation. nih.govijpsjournal.comeurekalert.org
The following table summarizes key green chemistry strategies and their potential application in the synthesis of 3-methylene-piperidines.
| Green Chemistry Strategy | Potential Application in 3-Methylene-piperidine Synthesis |
| Renewable Feedstocks | Utilization of biomass-derived platform molecules like furfural to construct the piperidine ring. |
| Alternative Solvents | Employing water or other benign solvents to reduce the use of volatile organic compounds. |
| Catalysis | Development of highly active and recyclable catalysts to improve atom economy and reduce waste. |
| Energy Efficiency | Application of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |
| Waste Reduction | Designing synthetic routes with fewer steps and higher yields to minimize the generation of byproducts. |
Chemoenzymatic Approaches to Enantiopure 3-Methylene-piperidines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful tool for accessing chiral molecules. nih.gov In the context of 3-methylene-piperidines, enzymes can be employed for the stereoselective synthesis of key intermediates or for the resolution of racemic mixtures.
Lipases are a class of enzymes that have been successfully used in the kinetic resolution of piperidine derivatives. acs.org For example, immobilized Candida antarctica lipase B (CALB) has been used in a multicomponent reaction to produce functionalized piperidines with high efficiency. rsc.org This approach could be adapted for the synthesis of chiral precursors to 3-methylene-piperidines.
Transaminases and oxidoreductases are other classes of enzymes that hold great promise for the asymmetric synthesis of piperidines. For instance, a one-pot amine oxidase/ene imine reductase cascade has been developed for the stereoselective conversion of N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org Such enzymatic cascades could be engineered to produce chiral 3-substituted piperidines that can be readily converted to their methylene (B1212753) analogues.
The kinetic resolution of racemic 2-aryl-4-methylenepiperidines has been achieved using asymmetric deprotonation with a chiral ligand, demonstrating a powerful method for accessing enantioenriched functionalizable piperidine fragments. acs.orgwhiterose.ac.uk This approach highlights the potential for combining organometallic chemistry with biocatalysis to achieve high levels of stereocontrol.
Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities and selectivities for the synthesis of complex piperidine structures. The integration of enzymatic steps into multistep chemical syntheses will be key to developing efficient and sustainable routes to enantiopure 3-methylene-piperidines.
The following table provides examples of enzymatic approaches and their potential for the synthesis of enantiopure 3-methylene-piperidines.
| Enzymatic Approach | Enzyme Class | Potential Application |
| Kinetic Resolution | Lipases | Resolution of racemic 3-substituted piperidine precursors. |
| Asymmetric Synthesis | Transaminases, Oxidoreductases | Stereoselective synthesis of chiral piperidine intermediates. |
| Dynamic Kinetic Resolution | Hydrolases, Oxidoreductases | Conversion of a racemic starting material into a single enantiomer of the product in high yield. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
One of the key applications of ML in chemistry is the prediction of regioselectivity. For complex molecules with multiple reactive sites, predicting the outcome of a reaction can be challenging. ML models, trained on large datasets of known reactions, can learn to predict the regioselectivity of reactions such as C-H functionalization and electrophilic aromatic substitution with high accuracy. nih.govrsc.orgchemrxiv.orgresearcher.life This predictive power can be invaluable in planning the synthesis of substituted 3-methylene-piperidines, saving time and resources by avoiding trial-and-error experimentation.
AI can also be used to optimize reaction conditions. By analyzing the relationships between various reaction parameters (e.g., temperature, solvent, catalyst) and the reaction yield, ML algorithms can identify the optimal conditions for a given transformation. rsc.orgu-strasbg.fr This can lead to significant improvements in reaction efficiency and sustainability.
Furthermore, AI is being used to develop tools for retrosynthetic analysis, which involves breaking down a target molecule into simpler, commercially available starting materials. preprints.org These tools can suggest novel and efficient synthetic routes to complex molecules like functionalized 3-methylene-piperidines, potentially uncovering pathways that would not be obvious to a human chemist.
The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for reaction discovery and optimization. In such a system, an AI algorithm would design a set of experiments, which would then be carried out by a robot. The results of these experiments would be fed back to the AI, which would use the new data to refine its models and design the next set of experiments. This iterative process could dramatically accelerate the pace of research in this compound chemistry.
The table below outlines the potential applications of AI and ML in the synthesis of 3-methylene-piperidines.
| AI/ML Application | Description |
| Regioselectivity Prediction | Predicting the site of reaction in a molecule with multiple reactive centers. |
| Reaction Optimization | Identifying the optimal reaction conditions to maximize yield and minimize byproducts. |
| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes to a target molecule. |
| De Novo Design | Designing new molecules with desired properties and proposing synthetic routes to them. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique structural features of this compound, particularly the exocyclic double bond, provide opportunities for exploring novel reactivity and developing unprecedented transformations. Future research will likely focus on harnessing the reactivity of this moiety to construct complex molecular architectures.
One exciting area of research is the generation and trapping of strained intermediates. For example, the generation of a 3,4-piperidyne intermediate has been reported, which can then undergo cycloaddition reactions to form annulated piperidines. tcichemicals.com This approach opens up new avenues for the synthesis of fused and bridged piperidine systems that would be difficult to access through traditional methods.
The exocyclic double bond in this compound is also a versatile handle for a variety of chemical transformations. It can participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex polycyclic systems. novapublishers.commdpi.commdpi.comrsc.org Additionally, it can be functionalized through a range of reactions, including hydroboration-oxidation, ozonolysis, and various palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups at the 3-position. nih.gov
Fragment rearrangement strategies are also emerging as a powerful tool for the synthesis of complex piperidine-containing molecules. nih.gov These reactions involve the strategic cleavage and formation of bonds to create new molecular scaffolds. The this compound core could serve as a key building block in such transformations, enabling the rapid assembly of diverse and complex structures.
The development of novel catalytic systems will also be crucial for unlocking new reactivity patterns. For example, new catalysts could enable previously unknown cycloaddition or rearrangement reactions of 3-methylene-piperidines, leading to the discovery of novel molecular skeletons with interesting biological properties.
The following table highlights some of the novel reactivity patterns and transformations that could be explored with 3-methylene-piperidines.
| Reactivity/Transformation | Description |
| Strained Intermediates | Generation and trapping of highly reactive species like 3,4-piperidynes. |
| Cycloaddition Reactions | Utilization of the exocyclic double bond in [4+2], [3+2], and other cycloaddition reactions. |
| Fragment Rearrangements | Strategic bond cleavage and formation to create new and complex molecular scaffolds. |
| Novel Catalytic Transformations | Development of new catalysts to enable unprecedented reactions of the this compound core. |
Advances in Flow Chemistry for Efficient Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of organic molecules, including improved heat and mass transfer, enhanced safety, and the ability to perform multistep reactions in a continuous fashion. acs.orgmdpi.comrsc.org The application of flow chemistry to the synthesis of 3-methylene-piperidines has the potential to significantly improve the efficiency, scalability, and sustainability of their production.
One of the key advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. By generating and consuming reactive species in situ, the risks associated with their storage and handling can be minimized. This is particularly relevant for the synthesis of heterocycles, which often involves the use of reactive or unstable intermediates.
Flow chemistry also enables the rapid optimization of reaction conditions. By varying parameters such as temperature, pressure, and residence time in a continuous manner, the optimal conditions for a reaction can be identified much more quickly than with traditional batch methods. This can lead to significant time savings in the development of new synthetic routes.
The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, which allows for precise control over reaction conditions and can lead to improved yields and selectivities. rsc.org This level of control is particularly beneficial for reactions that are highly exothermic or that involve sensitive reagents.
Future research in this area will likely focus on the development of integrated flow systems for the multistep synthesis of 3-methylene-piperidines, incorporating in-line purification and analysis techniques to enable real-time monitoring and control of the process.
The table below summarizes the key advantages of flow chemistry and their relevance to the synthesis of 3-methylene-piperidines.
| Advantage of Flow Chemistry | Relevance to this compound Synthesis |
| Enhanced Safety | Safe handling of reactive intermediates and hazardous reagents. |
| Rapid Optimization | Efficient screening of reaction conditions to identify optimal parameters. |
| Process Integration | Telescoping of multiple reaction steps into a single continuous process. |
| Improved Control | Precise control over reaction temperature, pressure, and residence time. |
| Scalability | Straightforward scale-up of reactions from laboratory to production scale. |
Q & A
Q. What synthetic methodologies are recommended for 3-Methylene-piperidine, and how can reaction conditions be optimized?
To synthesize this compound, ring-closing metathesis or amine alkylation are common approaches. For example, piperidine derivatives often require inert atmospheres (e.g., nitrogen) and catalysts like Grubbs catalysts for metathesis reactions . Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. Safety protocols, such as using protective gear (gloves, masks) and proper waste disposal, should align with guidelines for handling reactive intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the methylene group’s position and piperidine ring conformation. Infrared (IR) spectroscopy can identify C=N or C=C stretching vibrations. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for intermediates prone to oxidation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Avoid exposure to strong acids/bases and oxidizing agents, which may trigger hazardous decomposition (e.g., toxic fumes) . Use fume hoods for volatile steps, and store the compound in airtight containers under inert gas. Emergency protocols, including skin/eye rinsing and immediate medical consultation, should follow OSHA standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites, such as the methylene group’s susceptibility to nucleophilic attack. Molecular dynamics simulations model solvent effects and transition states, aiding in predicting regioselectivity in cycloaddition or hydrogenation reactions . Tools like Gaussian or ORCA are recommended for energy minimization and orbital analysis.
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for this compound derivatives?
Systematic variation of reaction parameters (e.g., solvent polarity, temperature gradients) can isolate confounding factors. For stereochemical discrepancies, X-ray crystallography or NOESY NMR provides definitive structural confirmation . Meta-analyses of literature data, coupled with Bayesian statistics, help identify outliers or methodological biases .
Q. How can 3D fragment-based screening enhance the design of this compound as a pharmacophore in drug discovery?
Fragment libraries (e.g., LLAMA) enable virtual screening of this compound’s conformational flexibility. Shape similarity metrics (Tanimoto coefficients) and docking scores (AutoDock Vina) prioritize derivatives with optimal binding to biological targets like GPCRs or kinases . Experimental validation via SPR (Surface Plasmon Resonance) confirms binding affinities predicted in silico.
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
Document reaction intermediates with LC-MS at each step. Use standardized reagents (e.g., anhydrous solvents from Sigma-Aldrich) to minimize variability . Publish detailed procedures in open-access platforms (e.g., Organic Process Research & Development) to facilitate peer validation .
Q. How should researchers address gaps in toxicological data for this compound?
Conduct acute toxicity assays (OECD 423) on rodent models to establish LD₅₀ values. In vitro cytotoxicity screening (MTT assays on HEK293 cells) provides preliminary safety profiles. Cross-reference with structurally similar compounds (e.g., 3-phenylpiperidine) to infer potential hazards .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological studies of this compound?
Non-linear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Open-source tools like R or Python’s SciPy suite enable robust data visualization and hypothesis testing .
Q. How can researchers integrate conflicting spectral data (e.g., NMR shifts) into a coherent structural assignment?
Apply consensus algorithms (e.g., majority voting across multiple spectra) and cross-validate with computational predictions (ChemDraw NMR simulations). Collaborative platforms like PubChem or Reaxys allow crowdsourced verification of ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
